

Advanced Technical Guide & Safety Data Profile: N-(2-methoxyethyl)methanesulfonamide in Drug Development

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Compound of Interest

Compound Name:	N-(2-methoxyethyl)methanesulfonamide
Cat. No.:	B8784266

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Executive Summary

N-(2-methoxyethyl)methanesulfonamide (CAS RN: 93501-85-0) is a highly versatile building block utilized extensively in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the integration of this compound not merely as a chemical inventory exercise, but as a strategic pharmacological decision. The methanesulfonamide moiety serves as a critical pharmacophore and a bioisostere for carboxylic acids, enabling the optimization of pharmacokinetic properties without compromising target affinity[2]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, comprehensive safety data, and self-validating experimental protocols for its application in drug discovery.

Part 1: Structural Rationale & Physicochemical Profiling

The structural architecture of **N-(2-methoxyethyl)methanesulfonamide** combines the electron-withdrawing, hydrogen-bonding capabilities of the sulfonamide group with the hydrophilic flexibility of a methoxyethyl tail.

- **Bioisosteric Replacement:** The N-acylsulfonamide and related methanesulfonamide groups are acidic moieties frequently employed as carboxylic acid bioisosteres[3]. This replacement is a field-proven tactic to bypass metabolic bottlenecks, such as rapid glucuronidation, while maintaining the necessary hydrogen bond donor/acceptor interactions within the target protein's binding pocket[2].
- **Target Versatility:** Sulfonamide derivatives are pivotal in the design of selective cyclooxygenase-2 (COX-2) inhibitors and multi-targeted kinase inhibitors, where they form critical hydrogen bonds with the hinge region of the kinase domain[2].

Part 2: Safety Data Sheet (SDS) & Handling Protocols

Ensuring scientific integrity requires a rigorous approach to laboratory safety. While methanesulfonamides are generally stable, they possess specific hazard profiles that must be managed through strict engineering controls and personal protective equipment (PPE). The following safety parameters are extrapolated from the validated hazard profile of the methanesulfonamide class[4].

Quantitative Data Summary

Property / Hazard	Value / Classification
Chemical Name	N-(2-methoxyethyl)methanesulfonamide
CAS Registry Number	93501-85-0
Molecular Formula	C4H11NO3S
Molecular Weight	153.2 g/mol
GHS Signal Word	Warning
Hazard Statements	H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338

Causality in Safety Protocols

- Inhalation & Skin Contact: The compound is classified as a skin and eye irritant (H315, H319)[4].
 - Protocol: Handle exclusively within a Class II biological safety cabinet or chemical fume hood.
 - Causality: Local exhaust ventilation prevents the accumulation of aerosolized particulates, directly mitigating the risk of respiratory irritation (H335) and mucosal membrane damage.
- Chemical Incompatibilities: Store away from strong oxidizing agents and highly alkaline materials[4].
 - Causality: The sulfonamide nitrogen can undergo rapid exothermic deprotonation or oxidation, potentially leading to degradation or hazardous reactions.

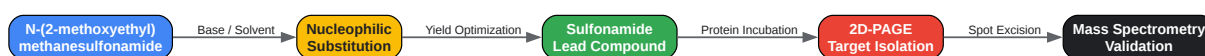
Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies for synthesizing a sulfonamide-based lead compound and validating its

target binding.

Protocol 1: Synthesis of Sulfonamide-Based Lead Compounds

- **Dissolution:** Dissolve the primary amine starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
 - **Causality:** Anhydrous conditions are critical to prevent the premature hydrolysis of the methanesulfonyl chloride reagent, ensuring high atom economy.
- **Base Addition:** Add 1.5 equivalents of triethylamine (TEA) to the solution.
 - **Causality:** The nucleophilic substitution generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, neutralizing the HCl to drive the reaction equilibrium forward and prevent the protonation of the nucleophilic amine[2].
- **Controlled Addition:** Cool the reaction mixture to 0–5 °C using an ice bath. Add N-(2-methoxyethyl)methanesulfonyl chloride dropwise.
 - **Causality:** The reaction is highly exothermic. Low temperatures kinetically favor the formation of the desired mono-sulfonamide and suppress the formation of unwanted bis-sulfonamide byproducts[2].



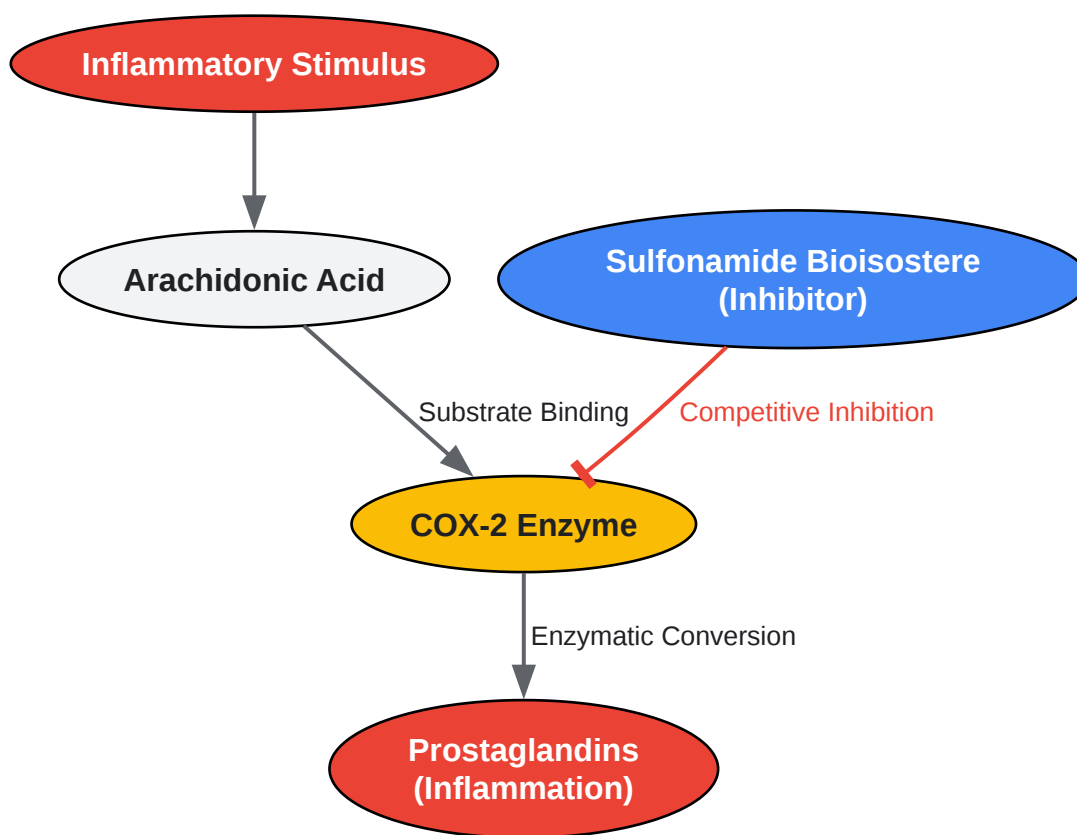
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Workflow for synthesizing and validating sulfonamide-based lead compounds.

Protocol 2: Target Binding Validation via High-Resolution 2D Gel Electrophoresis

To validate the binding of the synthesized sulfonamide to its target (e.g., cryptochromes or kinases), high-resolution two-dimensional gel electrophoresis is employed[5].

- Isoelectric Focusing (IEF): Apply the protein-ligand complex to a pH gradient strip and apply an electric field.
 - Causality: Proteins migrate through the gel until their net charge becomes zero (the isoelectric point). This provides a primary dimension of separation based strictly on the electrostatic properties of the complex[5].
- SDS-PAGE: Treat the IEF strip with sodium dodecyl sulfate (SDS) and run it on a polyacrylamide gel.
 - Causality: SDS denatures the proteins and imparts a uniform negative charge. This ensures that the secondary separation is based exclusively on molecular weight, effectively isolating chemically distinct molecules within the 1,000–200,000 Da range[5].
- Mass Spectrometry (MS): Excise the isolated spots and analyze via gas-phase ion spectroscopy.
 - Causality: MS provides definitive molecular weight and peptide fingerprinting, serving as the ultimate validation step to confirm the precise identity of the target bound by the sulfonamide bioisostere[5].



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Mechanism of COX-2 inhibition by sulfonamide bioisosteres.

References

- [1] Hoffman Fine Chemicals - CAS RN 93501-85-0 | **N-(2-Methoxyethyl)methanesulfonamide**. Available at: 2.[2] Benchchem - Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Available at: 3.[4] DC Fine Chemicals - Methanesulfonamide 108370 Safety Data Sheet. Available at: 4.[3] Cardiff University - Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Available at: 5.[5] Google Patents - JP6377054B2 - Carbazole-containing sulfonamides as cryptochrome modulators. Available at:

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